N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide
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Overview
Description
N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide is an organic compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol. It is known for its unique chemical structure, which includes a cyanoethyl group, an allylamino group, and a methoxyphenyl group. This compound is typically found as a white or off-white crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-[(2-cyanoethyl)allylamino] to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted amides.
Scientific Research Applications
N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide
- N-(3-((2-Cyanoethyl)allylamino)-4-methoxyphenyl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
CAS No. |
64611-87-6 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H19N3O2/c1-4-9-18(10-5-8-16)14-11-13(17-12(2)19)6-7-15(14)20-3/h4,6-7,11H,1,5,9-10H2,2-3H3,(H,17,19) |
InChI Key |
KMMWJCUYQJFHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCC#N)CC=C |
Origin of Product |
United States |
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